3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide
Description
Chemical Structure: 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide (CAS: 832740-94-0) is a benzohydrazide derivative featuring a 2,4-dimethylphenoxy methyl substituent at the meta-position of the benzohydrazide core. Its molecular weight is 270.33 g/mol, and it is synthesized via condensation reactions involving hydrazide intermediates and substituted aldehydes .
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQOILKINMFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213812 | |
| Record name | 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-94-0 | |
| Record name | 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy and benzohydrazide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde derivative. The general procedure includes:
- Reagents : Benzohydrazide and 2,4-dimethylphenoxy methyl chloride or an equivalent aldehyde.
- Method : The reaction is usually conducted in a solvent such as ethanol or methanol under reflux conditions.
- Yield : The yield can vary based on the reaction conditions but is generally high (70-90%).
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Antimicrobial Activity
Benzohydrazides have been reported to possess antimicrobial properties. Studies indicate that derivatives of benzohydrazides can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
Anticancer Properties
Research has indicated that many benzohydrazone derivatives exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. Some key findings include:
- Cytotoxicity Tests : Compounds related to this class have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanistic Insights : The anticancer activity is often linked to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
Benzohydrazides have also been studied for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzohydrazides. Modifications in the phenyl ring or hydrazone linkage can significantly affect potency and selectivity against target organisms or conditions.
| Substituent | Effect on Activity |
|---|---|
| Methyl groups at positions 2 and 4 | Increase antibacterial activity against Gram-positive bacteria |
| Hydroxyl groups | Enhance anticancer activity |
| Halogen substitutions | May improve selectivity towards specific cancer cell lines |
Analytical Applications
Beyond biological applications, this compound can be utilized in analytical chemistry:
- Chromatography : As a reagent in chromatographic methods for detecting various analytes.
- Spectroscopy : Used in conjunction with techniques such as FTIR and NMR for structural elucidation .
Case Studies
Several studies illustrate the practical applications of benzohydrazides:
- Antibacterial Screening : A study evaluated various hydrazone derivatives against multiple bacterial strains, revealing promising results for compounds structurally similar to this compound .
- Anticancer Research : Research conducted on hydrazone derivatives showed significant cytotoxicity against cancer cell lines, providing insights into their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways . The compound may interact with cellular receptors and enzymes, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzohydrazide Derivatives
Key Observations :
- Substituent Position: The meta-substituted phenoxy group in the target compound contrasts with para-substituted derivatives (e.g., 4-pyrimidinyl in ), which often exhibit enhanced antitumor activity due to improved steric alignment with biological targets.
- Functional Groups: Hydrazone derivatives (e.g., ) show distinct hydrogen-bonding interactions, influencing solubility and stability.
Key Findings :
- Anticancer Potency: Benzimidazole-linked benzohydrazides (e.g., 5a) exhibit superior cytotoxicity (IC50: 0.0316 µM) compared to cisplatin, attributed to synergistic effects of the benzimidazole and hydrazide moieties . The target compound’s phenoxy group may enhance membrane permeability but requires empirical validation.
- Antimicrobial Activity: Acetohydrazides with 2,4-dimethylphenoxy groups (e.g., 8m) demonstrate broad-spectrum antibacterial effects, suggesting the phenoxy moiety disrupts bacterial cell membranes .
- Enzyme Inhibition : Oxadiazole derivatives (e.g., ) inhibit lipoxygenase, highlighting the role of heterocyclic cores in enzyme interaction.
Structure-Activity Relationship (SAR) Insights
Substituent Position : Para-substituted derivatives (e.g., 4-pyrimidinyl ) generally outperform meta-substituted ones in antitumor assays, likely due to better alignment with target binding pockets.
Electron Effects : Electron-withdrawing groups (e.g., nitro in ) enhance antioxidant activity, while electron-donating methyl groups (as in the target compound) may improve metabolic stability.
Heterocyclic Cores : Compounds with rigid cores (e.g., 1,3,4-oxadiazole ) exhibit stronger enzyme inhibition, suggesting structural rigidity enhances target engagement.
Biological Activity
3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Benzohydrazides, including this compound, have been reported to exhibit various pharmacological properties such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound, supported by data from recent studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
Antimicrobial Activity
Recent studies have demonstrated that benzohydrazide derivatives exhibit noteworthy antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of benzohydrazides has also been investigated. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS methods.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 20.5 |
| ABTS | 15.8 |
These results indicate that this compound exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of benzohydrazide derivatives on cancer cell lines. The compound demonstrated significant antiproliferative effects against several cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 18.0 |
| HepG2 (liver cancer) | 22.5 |
| HCT116 (colon cancer) | 15.0 |
The results suggest that the compound may inhibit cell viability effectively and could serve as a potential lead in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzohydrazide derivatives found that compounds with similar structures to this compound exhibited potent antibacterial activity against multidrug-resistant strains of bacteria . The study highlighted the importance of substituents in enhancing antimicrobial efficacy.
- Antioxidant Properties : Another investigation focused on the antioxidant properties of hydrazones derived from benzohydrazides. The study found that these compounds significantly reduced oxidative stress markers in vitro, indicating their potential use in oxidative stress-related diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
